![molecular formula C16H22N4O B13834548 4-[2-(Dipropylamino)ethyl]-3-diazooxindole](/img/structure/B13834548.png)
4-[2-(Dipropylamino)ethyl]-3-diazooxindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 4-[2-(Dipropylamino)ethyl]-3-diazooxindole involves several steps. One common synthetic route includes the reaction of 4-[2-(Dipropylamino)ethyl]indolin-2-one with diazomethane under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the diazo compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
化学反应分析
4-[2-(Dipropylamino)ethyl]-3-diazooxindole undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted oxindole products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -10°C to 50°C . Major products formed from these reactions include various substituted oxindoles and reduced amine derivatives .
科学研究应用
4-[2-(Dipropylamino)ethyl]-3-diazooxindole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-[2-(Dipropylamino)ethyl]-3-diazooxindole involves its interaction with specific molecular targets. The compound is known to interact with dopamine receptors, particularly the D2 receptors, within the brain . This interaction leads to the modulation of neurotransmitter release and has potential therapeutic effects in treating neurological disorders . The pathways involved include the dopaminergic signaling pathway, which plays a crucial role in regulating mood, behavior, and motor functions .
相似化合物的比较
4-[2-(Dipropylamino)ethyl]-3-diazooxindole can be compared with similar compounds such as:
4-[2-(Dipropylamino)ethyl]indolin-2-one: This compound shares a similar core structure but lacks the diazo group, resulting in different chemical reactivity and biological activity.
4-[2-(Dipropylamino)ethyl]indoline-2,3-dione hydrochloride: This compound is another analog with distinct properties due to the presence of a dione group.
属性
分子式 |
C16H22N4O |
|---|---|
分子量 |
286.37 g/mol |
IUPAC 名称 |
3-diazonio-4-[2-(dipropylamino)ethyl]-1H-indol-2-olate |
InChI |
InChI=1S/C16H22N4O/c1-3-9-20(10-4-2)11-8-12-6-5-7-13-14(12)15(19-17)16(21)18-13/h5-7,17H,3-4,8-11H2,1-2H3 |
InChI 键 |
CGNYNQQIIDJJFC-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)CCC1=C2C(=CC=C1)NC(=C2[N+]#N)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium](/img/structure/B13834466.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-bromophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13834468.png)
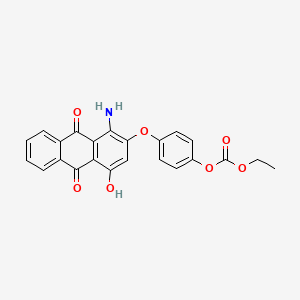
![(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B13834481.png)
![7-chloro-5-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B13834488.png)
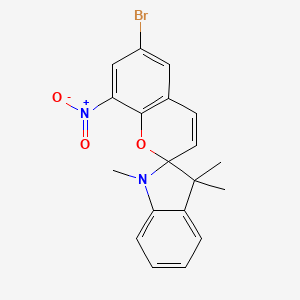
![5-[(Diaminomethylidene)amino]-2-(sulfanylmethyl)pentanethioic S-acid](/img/structure/B13834493.png)
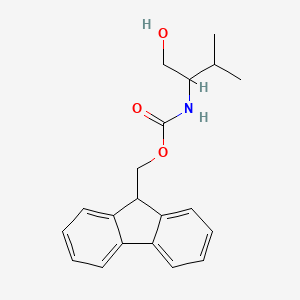
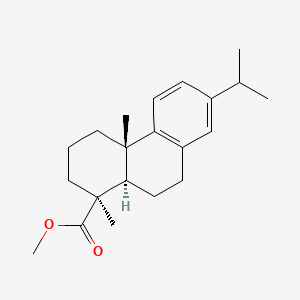
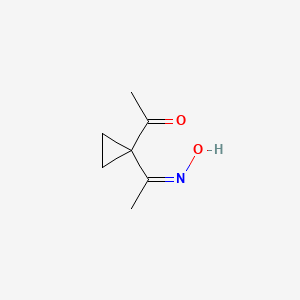
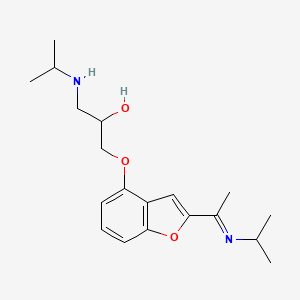
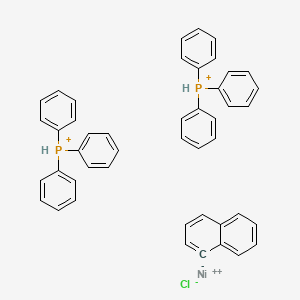
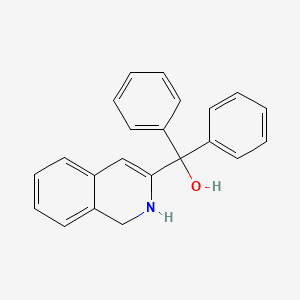
![[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium](/img/structure/B13834519.png)
